molecular formula C11H13ClFNO B8429014 2-Fluoro-4-chloro-5-cyclopentyloxyaniline CAS No. 141772-32-9

2-Fluoro-4-chloro-5-cyclopentyloxyaniline

Cat. No.: B8429014
CAS No.: 141772-32-9
M. Wt: 229.68 g/mol
InChI Key: BZOLDHIILYRNQD-UHFFFAOYSA-N
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Description

2-Fluoro-4-chloro-5-cyclopentyloxyaniline is a useful research compound. Its molecular formula is C11H13ClFNO and its molecular weight is 229.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

141772-32-9

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

4-chloro-5-cyclopentyloxy-2-fluoroaniline

InChI

InChI=1S/C11H13ClFNO/c12-8-5-9(13)10(14)6-11(8)15-7-3-1-2-4-7/h5-7H,1-4,14H2

InChI Key

BZOLDHIILYRNQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C(=C2)N)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The resulting 2-fluoro-4-chloro-5-cyclopentyloxynitrobenzene (13.0 g, 50.1 mmol) was dissolved in toluene (100 ml), a catalytic amount of 10% palladium-carbon (0.5 g) was added thereto, and the mixture was reacted at room temperature to 70° C. under a hydrogen pressure of 3 to 5 atms. in a glass autoclave. After absorption of hydrogen gas ceased, the catalyst was removed by filtration, and the solvent was distilled off under reduced pressure from the filtrate to obtain substantially quantitatively oily 2-fluoro-4-chloro-5-cyclopentyloxyaniline. The spectral data and the like are as described in Reference Example 1.
Name
2-fluoro-4-chloro-5-cyclopentyloxynitrobenzene
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl alcohol (50 ml) and a 2N aqueous solution of sodium hydroxide (100 ml) were added to the thus-obtained ethyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate, followed by stirring for 4 hours while heating in an oil bath at 110° C. After completion of the reaction, the solvent was distilled off, and the residue was extracted with ethyl acetate (100 ml×3 times). The organic layer was washed with a saturated aqueous sodium chloride, dried, and the solvent was distilled off under reduced pressure to obtain 2-fluoro-4-chloro-5-cyclopentyloxyaniline (9.36 g, 40.8 mmol, 97% yield). 1H-NMR Spectrum (CDCl3, TMS, ppm): δ1.40-2.07 (8H, m), 3.72 (2H, br s), 4.57 (1H, m), 6.35 (1H, d, JHF =8.0 Hz), 6.98 (1H, d, JHF =10.5 Hz). IR Spectrum (KBr, disk, cm-1): 2980, 1635, 1510, 1423, 1250, 1190.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Benzyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate (2.00 g, 5.51 mmol) synthesized as described above, 5% Pd/C (100 mg) as a catalyst, and toluene (15 ml) as a solvent were charged into a 50 cc round-bottom flask, and the inside of the flask was replaced sufficiently with a hydrogen gas. Then, in a hydrogen gas atmosphere, the mixture was thoroughly stirred for 3 hours at 50° C. After completion of the reaction, the catalyst was separated by filtration, the resulting filtrate was dried with anhydrous magnesium sulfate. After separating the drying agent by filtration, the solvent was distilled off under reduced pressure from the filtrate to obtain quantitatively 2-fluoro-4-chloro-5-cyclopentyloxyaniline (1.26 g) as a pale brown oily substance. The spectral data and the like are shown in Reference Example 1.
Name
Benzyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Ethyl alcohol (30 ml) and a 2N aqueous solution of sodium hydroxide (50 ml) were added to methyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate obtained above, and the mixture was stirred For 4 hours while heating on an oil bath at 110° C. After completion of the reaction, the solvent was distilled off, and the residue was extracted with ethyl acetate (100 ml×3 times). The organic layer was washed with a saturated aqueous solution of sodium chloride, dried, and the solvent was distilled off under reduced pressure to obtain oily 2-fluoro-4-chloro-5-cyclopentyloxyaniline (4.38 g, 19.0 mmol, 95.0% yield). The spectral data and the like are as shown in Reference Example 1.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
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methyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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